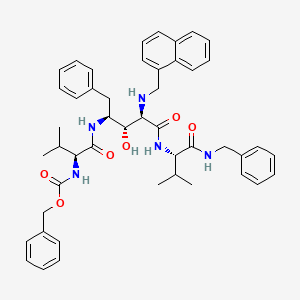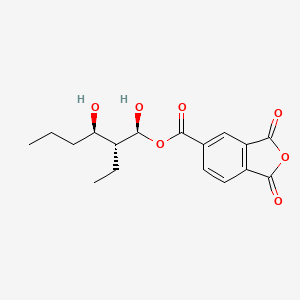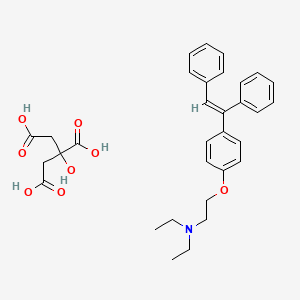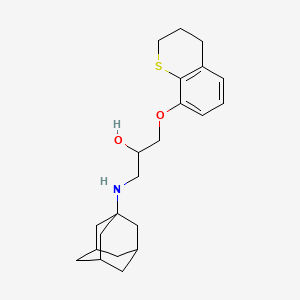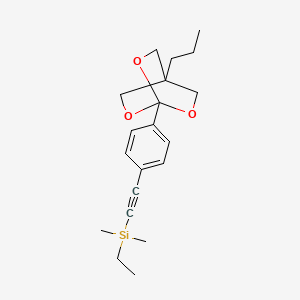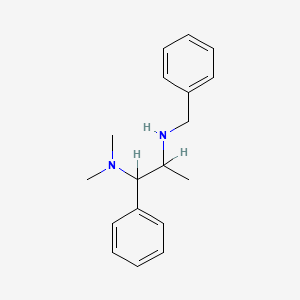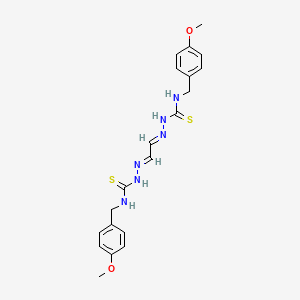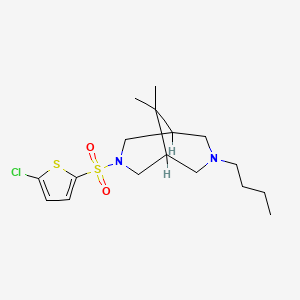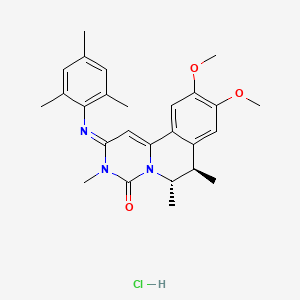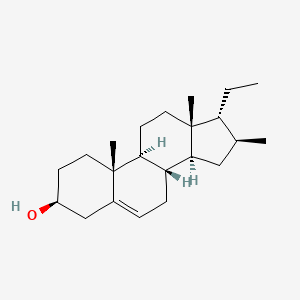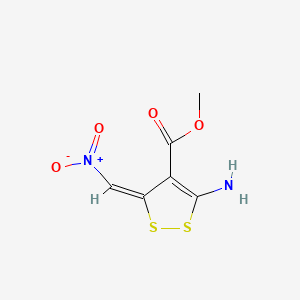
5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with an imidazole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Introduction of Imidazole Ring: The imidazole ring is introduced by reacting the benzofuran derivative with imidazole or its derivatives under appropriate conditions, such as heating in the presence of a catalyst.
Formation of Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran and imidazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzofuranol, 2-(1H-imidazol-2-yl)-: The parent compound without the monohydrochloride salt.
5-Benzofuranol, 2-(1H-imidazol-4-yl)-: A similar compound with the imidazole ring positioned differently.
5-Benzofuranol, 2-(1H-pyrazol-2-yl)-: A related compound with a pyrazole ring instead of an imidazole ring.
Uniqueness
5-Benzofuranol, 2-(1H-imidazol-2-yl)-, monohydrochloride is unique due to its specific structural features, such as the combination of benzofuran and imidazole rings, and the presence of the monohydrochloride salt
Properties
CAS No. |
150985-51-6 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1-benzofuran-5-ol;hydrochloride |
InChI |
InChI=1S/C11H8N2O2.ClH/c14-8-1-2-9-7(5-8)6-10(15-9)11-12-3-4-13-11;/h1-6,14H,(H,12,13);1H |
InChI Key |
KRNHJDSJKJSTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C3=NC=CN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



